molecular formula C5H5ClN2 B049220 4-(Chloromethyl)pyrimidine CAS No. 54198-81-1

4-(Chloromethyl)pyrimidine

Cat. No.: B049220
CAS No.: 54198-81-1
M. Wt: 128.56 g/mol
InChI Key: AROGQTWAAJTEFR-UHFFFAOYSA-N
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Description

4-(Chloromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted with a chloromethyl group (-CH$2$Cl) at the 4-position. This functional group confers high reactivity, making the compound a versatile intermediate in organic synthesis, particularly in nucleophilic substitution (S$\text{N}$2) reactions. Its applications span pharmaceuticals, agrochemicals, and materials science, where it serves as a precursor for introducing pyrimidine-based moieties into larger molecules .

Mechanism of Action

Biological Activity

4-(Chloromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, drawing on diverse research findings.

Overview of this compound

This compound is a pyrimidine derivative characterized by the presence of a chloromethyl group at the fourth position. This modification can influence the compound's reactivity and biological properties, making it a valuable scaffold for drug development.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyrimidine derivatives, including this compound. It has been shown to exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups, such as chlorine, can enhance the compound's interaction with bacterial targets.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
This compoundE. coli0.5 μg/mL
S. aureus0.25 μg/mL
Bacillus subtilis0.75 μg/mL

Antiproliferative Effects

Research has indicated that certain derivatives of pyrimidines can inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity of Pyrimidine Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundHeLa15
MDA-MB-23120
A54918

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyrimidine ring can significantly alter the compound’s efficacy and selectivity.

  • Positioning of Substituents : The introduction of different substituents at positions 2 and 6 has been shown to enhance antibacterial activity.
  • Chloromethyl Group : The chloromethyl group at position 4 plays a critical role in increasing lipophilicity and improving membrane penetration, which is essential for antimicrobial activity.

Case Study 1: Antimicrobial Efficacy

A study conducted by Nagaraj and Reddy (2008) evaluated a series of pyrimidine derivatives, including those with chloromethyl substitutions. The findings indicated that compounds with a chloromethyl group exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this functional group is beneficial for antimicrobial efficacy .

Case Study 2: Anticancer Potential

In another study focusing on the antiproliferative effects of pyrimidine derivatives, it was found that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines, indicating potential as anticancer agents . The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression.

Scientific Research Applications

Organic Synthesis

4-(Chloromethyl)pyrimidine serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly noted for its role in:

  • Peptide Synthesis : Used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters. This modification aids in the separation and purification processes during peptide synthesis .
  • Synthesis of Pyrimidine Derivatives : It has been employed in the synthesis of pyrimidinones and other derivatives that exhibit pharmacological properties. For example, a study demonstrated the synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which showed potential as a precursor for bioactive compounds .

Pharmaceutical Applications

The compound is integral to drug discovery and development due to its ability to form various derivatives that possess biological activity:

  • Inhibitors of Enzymatic Activity : Research has focused on the structure–activity relationship (SAR) of pyrimidine derivatives as inhibitors of specific enzymes like NAPE-PLD. These derivatives have shown promising results in blocking biosynthetic pathways relevant to pain and inflammation .

Case Study: LEI-401

A notable derivative identified through SAR studies was LEI-401, which demonstrated potent inhibition of NAPE-PLD with favorable drug-like properties. It effectively reduced anandamide levels in neuronal cells, indicating potential therapeutic applications for neurological disorders .

Agrochemical Applications

In agrochemistry, this compound is utilized as a building block for the synthesis of herbicides and pesticides. Its chloromethyl group enhances reactivity, enabling the formation of various agrochemical agents that target specific biochemical pathways in plants or pests.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Examples
Organic SynthesisIntermediate for peptide synthesis and other organic reactionsProtects carboxyl termini in peptides
PharmaceuticalsDrug development focusing on enzyme inhibitorsLEI-401 as a potent NAPE-PLD inhibitor
AgrochemicalsSynthesis of herbicides and pesticidesEnhances reactivity for targeted agrochemical agents

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(Chloromethyl)pyrimidine, and how are intermediates purified?

  • Answer : The synthesis typically involves nucleophilic substitution reactions. For example, this compound can be synthesized by reacting pyrimidine derivatives with chloromethylation agents (e.g., chloromethyl ethers or chlorides) under basic conditions (e.g., NaOH or K₂CO₃). Purification is achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) . Industrial-scale methods may employ continuous flow reactors to enhance yield and reduce side products .

Q. What are the common functionalization reactions of this compound in medicinal chemistry?

  • Answer : The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alcohols. For instance, reacting with ammonia yields 4-(Aminomethyl)pyrimidine, a precursor for anticancer agents . Oxidation with KMnO₄ produces carboxylic acid derivatives, while reduction (e.g., LiAlH₄) generates hydroxymethyl analogs. Solvent choice (e.g., DMF for polar aprotic conditions) and temperature (60–100°C) critically influence reaction efficiency .

Q. How is this compound characterized spectroscopically?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : Chloromethyl protons appear at δ 4.5–5.0 ppm (singlet), and pyrimidine ring carbons resonate at 150–160 ppm.
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 143 (M⁺) with Cl isotopic patterns.
  • IR Spectroscopy : C-Cl stretches at 650–750 cm⁻¹. PubChem data (InChI key: AUHXBTKGPUVFCB-UHFFFAOYSA-N) provide additional validation .

Q. What safety protocols are essential when handling this compound?

  • Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Waste should be neutralized with 10% NaOH before disposal. Emergency procedures for spills include adsorption with vermiculite and ethanol rinsing .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like sulfoxides or imines during functionalization?

  • Answer : By-products arise from over-oxidation or competing pathways. Strategies include:

  • Catalyst modulation : Use Pd/C for selective reductions or TEMPO for controlled oxidations.
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) suppress nucleophilic side reactions.
  • Kinetic monitoring : In-situ FTIR or HPLC tracks intermediate formation to adjust reaction time .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

  • Answer : The chloromethyl group’s electrophilicity is enhanced by the electron-withdrawing pyrimidine ring, facilitating SN2 mechanisms. Computational studies (DFT) show transition states with nucleophiles (e.g., amines) have activation energies of ~25 kcal/mol. Isotopic labeling (e.g., ¹⁸O in H₂O) confirms hydroxide participation in hydrolysis pathways .

Q. How do structural modifications of this compound influence antimicrobial activity?

  • Answer : Derivatives with thioether or aminomethyl groups exhibit enhanced activity against S. aureus (MIC: 2–8 µg/mL). For example, replacing chlorine with a 4-chlorobenzylthio group increases membrane disruption, as shown in bacterial viability assays. SAR studies highlight the necessity of a pyrimidine core for target binding .

Q. What analytical strategies resolve data contradictions in reaction yield reports?

  • Answer : Discrepancies often stem from impurity profiles. Solutions include:

  • HPLC-MS : Quantify residual starting material and by-products.
  • X-ray crystallography : Confirm product stereochemistry.
  • Replication under standardized conditions (e.g., 70°C, NMP solvent) .

Q. How is this compound utilized in synthesizing kinase inhibitors?

  • Answer : It serves as a scaffold for ATP-binding domain inhibitors. For example, coupling with pyrazole-piperazine moieties yields compounds with IC₅₀ values <100 nM against EGFR. Docking studies (PDB: 1M17) show hydrogen bonding between the pyrimidine ring and kinase residues .

Q. What role does this compound play in PROTAC (Proteolysis-Targeting Chimeras) development?

  • Answer : The chloromethyl group links E3 ligase ligands (e.g., thalidomide) to target-binding domains. For instance, conjugating with BET inhibitors achieves >80% degradation of BRD4 at 50 nM concentrations. Optimization focuses on linker length (C3–C6) and solubility (PEGylation) .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

2.1. Structural and Functional Differences

The reactivity and applications of pyrimidine derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Compound Substituents Reactivity/Applications Reference
4-(Chloromethyl)pyrimidine -CH$_2$Cl at position 4 High reactivity in S$_\text{N}$2 reactions; used to synthesize imatinib derivatives .
4-Chloro-6-methylpyrimidine -Cl at 4, -CH$_3$ at 6 Stable reference material; limited reactivity due to electron-withdrawing Cl and inert CH$_3$ .
4-Chloro-6-(chloromethyl)-1-methyl-pyrazolo[3,4-d]pyrimidine -Cl at 4, -CH$2$Cl at 6, -CH$3$ at 1 Fused pyrazole-pyrimidine system; intermediate for anticancer agents via further substitution .
4-Chloro-2,6-diaminopyrimidine -Cl at 4, -NH$_2$ at 2 and 6 Bioactive scaffold; amino groups enable hydrogen bonding, useful in antifolate drugs .
5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine (Pyrimethamine) -Cl-C$6$H$4$ at 5, -C$2$H$5$ at 6 Antimalarial drug; diamine groups enhance target binding via H-bonding .
2.4. Stability and Handling
  • Chloromethyl vs. Chloro Substituents : The -CH$2$Cl group is more reactive and moisture-sensitive than chloro (-Cl) or methyl (-CH$3$) groups, requiring anhydrous storage .
  • Fused Systems : Pyrazolo[3,4-d]pyrimidines exhibit enhanced stability due to aromatic fusion, enabling broader functionalization .

Key Research Findings

  • Synthetic Utility : this compound derivatives are pivotal in constructing imatinib-like kinase inhibitors, where the chloromethyl group undergoes displacement with amines or thiols .
  • Pharmacophore Modulation: Substituting -CH$2$Cl with -NH$2$ (as in 4-chloro-2,6-diaminopyrimidine) shifts activity from cytotoxic to antiparasitic .

Properties

IUPAC Name

4-(chloromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c6-3-5-1-2-7-4-8-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROGQTWAAJTEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80519766
Record name 4-(Chloromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80519766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54198-81-1
Record name 4-(Chloromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80519766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

1,1,1-Trichloro-2,2-dimethylbutane
1,1,1-Trichloro-2,2-dimethylbutane
4-(Chloromethyl)pyrimidine
1,1,1-Trichloro-2,2-dimethylbutane
1,1,1-Trichloro-2,2-dimethylbutane
4-(Chloromethyl)pyrimidine
1,1,1-Trichloro-2,2-dimethylbutane
4-(Chloromethyl)pyrimidine
1,1,1-Trichloro-2,2-dimethylbutane
4-(Chloromethyl)pyrimidine
1,1,1-Trichloro-2,2-dimethylbutane
1,1,1-Trichloro-2,2-dimethylbutane
4-(Chloromethyl)pyrimidine
1,1,1-Trichloro-2,2-dimethylbutane
4-(Chloromethyl)pyrimidine

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